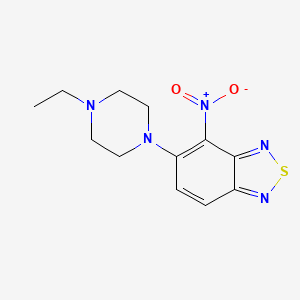

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole

Descripción

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole is a nitro-substituted benzothiadiazole derivative featuring a 4-ethylpiperazine moiety at position 3. Benzothiadiazoles are heterocyclic compounds with a fused benzene and thiadiazole ring system, known for their diverse biological activities, including antimicrobial and antitumor properties .

Synthesis:

The compound is synthesized via nucleophilic aromatic substitution of 5-chloro-4-nitro-2,1,3-benzothiadiazole (precursor yield: 74%, mp 145–147°C) with 4-ethylpiperazine under basic conditions, analogous to methods described for benzylpiperazine derivatives .

Propiedades

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-2-15-5-7-16(8-6-15)10-4-3-9-11(14-20-13-9)12(10)17(18)19/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJPFBFAOOXWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole typically involves the following steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

Substitution with Ethylpiperazine: The final step involves the nucleophilic substitution of the nitrobenzothiadiazole with ethylpiperazine under basic conditions, typically using potassium carbonate as a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpiperazine moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Potassium carbonate, various nucleophiles.

Oxidation: Potassium permanganate, other oxidizing agents.

Major Products Formed

Reduction: 5-(4-Aminopiperazin-1-yl)-2,1,3-benzothiadiazole.

Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the ethylpiperazine moiety.

Aplicaciones Científicas De Investigación

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors critical to the survival of pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, while the ethylpiperazine moiety can enhance binding affinity to biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Benzothiadiazole Derivatives

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Comparative Findings:

a. Substituent Effects on Bioactivity

- Ethylpiperazine vs. However, benzyl derivatives may exhibit stronger π-π stacking interactions with aromatic residues in bacterial enzymes .

- Thiol vs. Piperazine Substituents : Thiol-containing analogs like 11726172 show potent anti-tubercular activity (MIC 0.5–1.0 μg/mL), likely due to thiol-disulfide interactions with bacterial proteins. Piperazine derivatives may target efflux pumps or metabolic pathways .

c. Spectroscopic Differentiation

- $^1$H NMR : Ethylpiperazine protons (N–CH$2$–CH$3$) appear as a quartet at δ ~1.2 ppm (CH$3$) and triplet at δ ~2.5–3.5 ppm (N–CH$2$), distinct from benzylpiperazine’s aromatic protons (δ ~7.3 ppm) .

- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., 11726172: m/z 354.5 vs. theoretical 354.5) .

d. Metabolic Stability

- Piperazine-containing compounds undergo N-dealkylation or oxidation in vivo. Ethylpiperazine derivatives may exhibit faster clearance than benzyl analogs due to lower hydrophobicity .

Actividad Biológica

5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core substituted with a nitro group and an ethylpiperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 284.35 g/mol. The structure can be represented as follows:

The biological activity of 5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, particularly those involved in neurological disorders.

- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes that contribute to disease pathology.

Antimicrobial Activity

Recent studies have demonstrated the compound's promising antimicrobial properties. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects on human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hela (cervical cancer) | 150 |

| A549 (lung cancer) | 200 |

The results indicate that the compound inhibits cell proliferation effectively, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Phytochemical Analysis evaluated the antibacterial activity of various compounds similar to benzothiadiazoles. The results showed significant inhibition against E. coli and S. aureus, supporting the potential use of derivatives like 5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole in treating infections caused by these pathogens .

- Antiproliferative Activity Research : In another study focusing on the antiproliferative effects of benzothiadiazole derivatives, 5-(4-Ethylpiperazin-1-yl)-4-nitro-2,1,3-benzothiadiazole was found to induce apoptosis in cancer cells through mitochondrial pathways . This highlights its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.